2-Chloro-5-(dibromomethyl)pyrazine
Description
2-Chloro-5-(dibromomethyl)pyrazine (CAS: Not explicitly listed; molecular formula: C₅H₃Br₂ClN₂, molecular weight: 286.35 g/mol) is a halogenated pyrazine derivative characterized by a dibromomethyl (-CHBr₂) substituent at the 5-position and a chlorine atom at the 2-position of the pyrazine ring . Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, known for their versatility in pharmaceuticals, agrochemicals, and materials science. The dibromomethyl group introduces steric bulk and bromine’s electronegative properties, influencing reactivity and biological interactions. This compound is used as an intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized ligands in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-5-(dibromomethyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-10-4(8)2-9-3/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXHMSLVXZSMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(dibromomethyl)pyrazine typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with brominating agents under controlled conditions to introduce the dibromomethyl group. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and improved safety compared to batch processes. The use of automated systems allows for precise monitoring and adjustment of reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(dibromomethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of pyrazine derivatives with simpler alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
2-Chloro-5-(dibromomethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(dibromomethyl)pyrazine involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Halogen Effects : Bromine in the dibromomethyl derivative increases steric hindrance and polarizability compared to fluorine or chlorine substituents. This may enhance binding to hydrophobic protein pockets but reduce solubility.
- Electronic Effects : Trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups introduce strong electron-withdrawing effects, stabilizing the pyrazine ring against nucleophilic attack .
- Functional Group Diversity : Substituents like piperazine (-N-C₄H₈N) expand applications in drug design by enabling interactions with biological targets (e.g., enzymes, receptors) .
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